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molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate

Ethyl furo[2,3-b]pyridine-5-carboxylate

Cat. No. B8768933
M. Wt: 191.18 g/mol
InChI Key: FHMOWHPQFKIVAC-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Furo[2,3-b]pyridine-5-carboxylic acid (31 mg) was obtained as a lithium salt from furo[2,3-b]pyridine-5-carboxylic acid ethyl ester described in Preparation Example P-4 (33 mg, 0.17 mmol) according to an analogous method to Example T-2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li].C([O:4][C:5]([C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][O:13][C:10]2=[N:11][CH:12]=1)=[O:6])C>>[O:13]1[C:10]2=[N:11][CH:12]=[C:7]([C:5]([OH:6])=[O:4])[CH:8]=[C:9]2[CH:15]=[CH:14]1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2C(=NC1)OC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=NC=C(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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